molecular formula C7H9NO4S2 B071623 Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate CAS No. 175201-73-7

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate

Cat. No.: B071623
CAS No.: 175201-73-7
M. Wt: 235.3 g/mol
InChI Key: ZFMCGKFMQDQBLY-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a methylsulfonyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by an amino group.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions, using reagents such as methylsulfonyl chloride.

    Esterification: The carboxylate ester can be formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The methylsulfonyl group can be reduced to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the compound.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-phenylthiophene-2-carboxylate: Similar structure but with a phenyl group instead of a methylsulfonyl group.

    Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Similar structure but with a chlorophenyl group instead of a methylsulfonyl group.

    Methyl 3-amino-4-(methylthio)thiophene-2-carboxylate: Similar structure but with a methylthio group instead of a methylsulfonyl group.

Uniqueness

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate is unique due to the presence of the methylsulfonyl group, which can impart distinct electronic and steric properties compared to other substituents. This can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

methyl 3-amino-4-methylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-12-7(9)6-5(8)4(3-13-6)14(2,10)11/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMCGKFMQDQBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381008
Record name Methyl 3-amino-4-(methanesulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-73-7
Record name Methyl 3-amino-4-(methylsulfonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(methanesulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-73-7
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